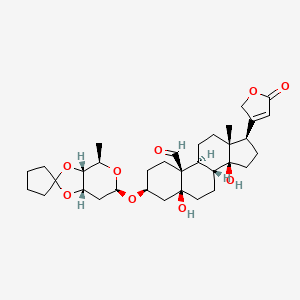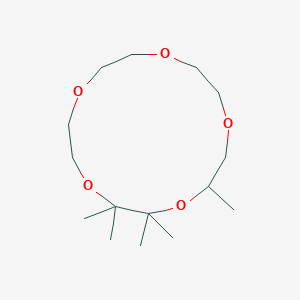
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process. The exact synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ether groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ethers.
Aplicaciones Científicas De Investigación
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: The compound is used in the separation and purification of metal ions in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound coordinate with the metal ions, forming a stable ring structure. This complexation can influence various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: A similar crown ether with a slightly different structure.
Benzo-15-crown-5: Another crown ether with a benzene ring incorporated into the structure.
2,2’-Bi-1,4,7,10,13-pentaoxacyclopentadecane: A dimeric form of the compound with two crown ether units.
Uniqueness
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These substitutions can enhance the compound’s stability and selectivity in forming complexes with certain metal ions, making it valuable in specialized applications.
Propiedades
Número CAS |
50807-30-2 |
|---|---|
Fórmula molecular |
C15H30O5 |
Peso molecular |
290.40 g/mol |
Nombre IUPAC |
2,2,3,3,5-pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O5/c1-13-12-18-9-8-16-6-7-17-10-11-19-14(2,3)15(4,5)20-13/h13H,6-12H2,1-5H3 |
Clave InChI |
IEGFBJULNLVFDW-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCOCCOCCOC(C(O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


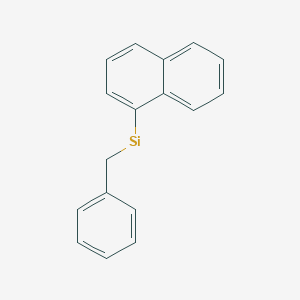
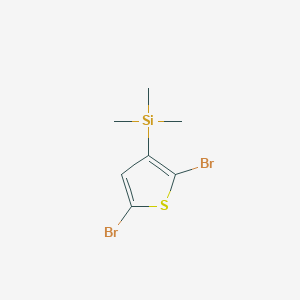
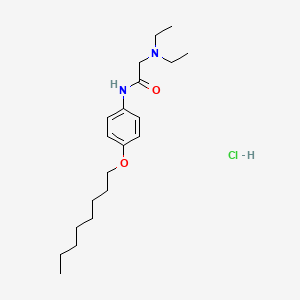

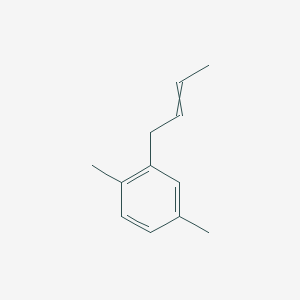
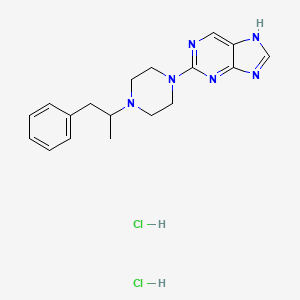
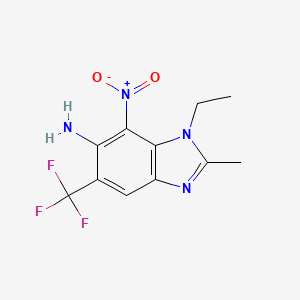
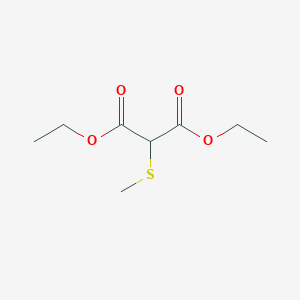
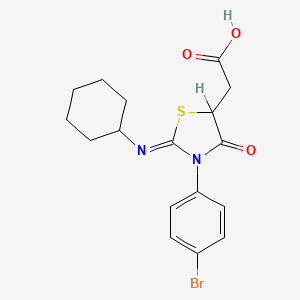
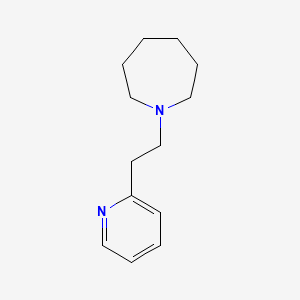
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
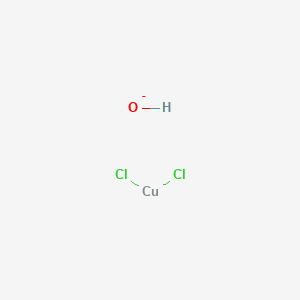
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
